Irestatin 9389

Description

Contextualization of the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress in Pathophysiological Processes

The endoplasmic reticulum is a vital organelle responsible for the synthesis, folding, and modification of a vast number of proteins destined for secretion or insertion into cellular membranes. nih.gov A variety of physiological and pathological conditions, including nutrient deprivation, hypoxia, viral infections, and the expression of mutant proteins, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress. nih.govnih.govmdpi.com

To counteract the detrimental effects of ER stress, eukaryotic cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR). mdpi.comyoutube.comfrontiersin.org The UPR aims to restore ER homeostasis by:

Upregulating the expression of molecular chaperones and folding enzymes to enhance the protein-folding capacity. mdpi.com

Promoting the degradation of misfolded proteins through a process called ER-associated degradation (ERAD). mdpi.com

However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. frontiersin.orgkarger.comfrontiersin.org This dual nature of the UPR highlights its central role in determining cell fate under stress. Consequently, dysregulation of the UPR has been implicated in a wide array of human diseases, including metabolic disorders like diabetes and obesity, neurodegenerative diseases such as Parkinson's and Alzheimer's, inflammatory diseases, and various types of cancer. nih.govcambridge.orgnih.govbiologists.com

Significance of Inositol-Requiring Enzyme 1 Alpha (IRE1α) as a Therapeutic Target in Disease States

The UPR is initiated by three main ER-resident transmembrane sensors: Inositol-Requiring Enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). nih.govnih.gov Of these, IRE1α is the most evolutionarily conserved and a key mediator of the UPR. mdpi.comnih.gov IRE1α possesses both a serine/threonine kinase domain and an endoribonuclease (RNase) domain located in its cytosolic portion. nih.govresearchgate.net

Upon sensing ER stress, IRE1α dimerizes and autophosphorylates, which in turn activates its RNase domain. nih.govtandfonline.com The activated RNase domain of IRE1α has two primary functions:

XBP1 mRNA Splicing: It unconventionally splices the mRNA of the X-box binding protein 1 (XBP1). biorxiv.orgfrontiersin.org This splicing event removes a 26-nucleotide intron, causing a frameshift that results in the translation of a potent transcription factor, XBP1s. biorxiv.orgfrontiersin.org XBP1s then translocates to the nucleus and activates the transcription of genes involved in protein folding, quality control, and ER expansion. nih.govoncotarget.com

Regulated IRE1-Dependent Decay (RIDD): IRE1α can also degrade a subset of other mRNAs that are targeted to the ER, a process known as RIDD. biorxiv.orgmdpi.com This helps to reduce the protein load on the stressed ER.

Given its central role in orchestrating the UPR and its involvement in numerous pathologies, IRE1α has emerged as a significant therapeutic target. mdpi.comnih.gov In the context of cancer, for instance, some tumors exploit the pro-survival arm of the IRE1α-XBP1s pathway to adapt to the harsh tumor microenvironment, characterized by hypoxia and nutrient deprivation. oncotarget.com Therefore, inhibiting IRE1α activity could represent a viable strategy to sensitize cancer cells to therapy. nih.govpnas.org Conversely, in certain neurodegenerative diseases where chronic ER stress leads to cell death, modulating IRE1α activity might offer a protective effect. mdpi.com

Genesis and Early Discovery Principles of the Irestatin Compound Class

The development of small molecule inhibitors targeting specific components of the UPR has been instrumental in elucidating the pathway's function and therapeutic potential. The Irestatin class of compounds emerged from high-throughput screening efforts aimed at identifying molecules that could inhibit the IRE1α signaling pathway. researchgate.net

The initial discovery involved a cell-based reporter assay designed to specifically measure the endonuclease activity of IRE1α. researchgate.net This assay utilized a fibrosarcoma cell line engineered to express a fusion protein of unprocessed XBP1 and firefly luciferase. Under ER stress, IRE1α-mediated splicing of the XBP1 mRNA would lead to the in-frame translation of luciferase, producing a measurable signal. researchgate.net A screen of a large chemical library for compounds that could inhibit this luciferase activity led to the identification of a group of molecules termed "irestatins". researchgate.net These compounds were selected for their ability to consistently inhibit the IRE1α signaling module without affecting a control reporter, indicating their specificity. researchgate.net

Research Scope and Primary Objectives for Comprehensive Characterization of Irestatin 9389

Among the initially identified irestatins, this compound stood out due to its high potency in inhibiting IRE1α-mediated XBP1 splicing. researchgate.net The primary objectives for the comprehensive characterization of this compound have been to:

Elucidate its precise mechanism of action: While initial screens identified it as an inhibitor of the IRE1α pathway, further studies were needed to determine if it targets the kinase or RNase domain of IRE1α and the nature of its interaction. Some evidence suggests it interferes with the oligomerization of IRE1α. researchgate.net

Evaluate its selectivity and specificity: It is crucial to understand whether this compound solely targets IRE1α or has off-target effects on other cellular pathways.

Assess its biological effects in various disease models: Research has focused on its impact on cancer cell viability, particularly under hypoxic conditions, and its potential to impair tumor growth in vivo. researchgate.net Studies have explored its effects in multiple myeloma and other cancer types. pnas.orgresearchgate.net

Utilize it as a chemical probe: By specifically inhibiting the IRE1α pathway, this compound serves as a valuable tool to dissect the downstream consequences of this signaling branch in different cellular contexts and disease states.

The ongoing research on this compound continues to provide valuable insights into the complex biology of the UPR and the therapeutic potential of targeting the IRE1α pathway.

Detailed Research Findings on this compound

| Finding | Description | Cell Line/Model | Key Result | Citation |

|---|---|---|---|---|

| Inhibition of XBP1 Splicing | This compound was identified in a high-throughput screen as an inhibitor of IRE1α-mediated XBP1-luciferase activity. | Fibrosarcoma cell line with XBP-luciferase reporter | IC50 of ~25 nM for inhibition of XBP-luciferase activity. | researchgate.net |

| Selective Cytotoxicity under Hypoxia | Exposure to this compound had a minimal effect on the survival of HT1080 cells under normal oxygen conditions. However, under hypoxic conditions, it significantly inhibited colony formation. | HT1080 fibrosarcoma cells | Inhibited colony formation by nearly 80% in hypoxic cells. | researchgate.net |

| Impairment of Myeloma Cell Growth | Irestatin-mediated inhibition of the IRE1α endonuclease impairs the growth of malignant myeloma cells. | Multiple Myeloma (MM) cells | Demonstrated selective cytotoxicity against MM cells in vitro. | researchgate.net |

| Inhibition of Tumor Xenograft Growth | Treatment with this compound strongly inhibited the growth of subcutaneous HT1080 tumor xenografts in mice. | HT1080 tumor xenografts in mice | Significantly reduced tumor volume compared to control. | researchgate.net |

| Mechanism of Action | Mechanistic studies suggest that irestatins interact with the endonuclease domain of IRE1α and interfere with its oligomerization. | Biochemical assays | Disrupted ER-stress-induced dimerization of the ERN1 protein. | researchgate.netgoogle.com |

Structure

3D Structure

Properties

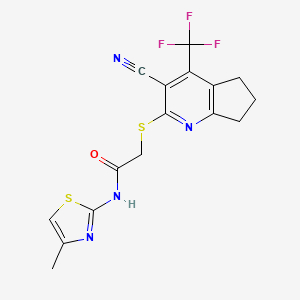

IUPAC Name |

2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4OS2/c1-8-6-26-15(21-8)23-12(24)7-25-14-10(5-20)13(16(17,18)19)9-3-2-4-11(9)22-14/h6H,2-4,7H2,1H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPKODFAFXMGNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC3=C(CCC3)C(=C2C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Methodological Approaches for Discovery and Early Characterization of Irestatin 9389

High-Throughput Screening Methodologies for Bioactive Compound Identification

High-throughput screening (HTS) was instrumental in the discovery of Irestatin 9389. This approach allows for the rapid assessment of large numbers of chemical compounds for their ability to modulate a specific biological pathway.

A key strategy in the discovery of this compound involved the use of a cell-based reporter assay designed to measure the activity of the IRE1α pathway. researchgate.net Researchers engineered a fibrosarcoma cell line (HT1080) to express a fusion protein of X-box binding protein 1 (XBP1) and luciferase. researchgate.net

Under conditions of endoplasmic reticulum (ER) stress, the IRE1α endonuclease is activated and splices a 26-nucleotide intron from the XBP1 mRNA. researchgate.net This splicing event causes a frameshift in the mRNA, allowing for the translation of the luciferase reporter protein. The resulting luminescence provides a quantitative measure of IRE1α activity.

A chemical library containing 66,000 small molecules was screened for inhibitors of this thapsigargin-induced XBP-luciferase activity. researchgate.net This primary screen identified 12 molecules, named irestatins, that consistently inhibited the IRE1α signaling module. researchgate.net this compound was among the most potent of these, inhibiting XBP-luciferase activity with an IC50 of approximately 25 nM. researchgate.net To ensure specificity, a control cell line expressing luciferase under the control of a CMV promoter was used to exclude compounds that non-specifically inhibited luciferase or cellular transcription and translation. researchgate.net

| Screening Stage | Cell Line | Reporter System | Key Finding |

| Primary Screen | HT1080-XBP1-luc | XBP1-Luciferase Fusion | Identification of 12 "irestatins" from a 66,000 compound library. researchgate.net |

| Potency Testing | HT1080-XBP1-luc | XBP1-Luciferase Fusion | This compound identified as a potent inhibitor with an IC50 of ~25 nM. researchgate.net |

| Specificity Control | HT1080-CMV-luc | CMV-Luciferase | Irestatins did not affect the activity of the control reporter. researchgate.net |

Phenotypic screening strategies are designed to identify compounds that produce a desired change in cellular phenotype, in this case, the modulation of the ER stress response. Following the initial identification through the reporter assay, this compound was further characterized by its effects on cell survival under specific stress conditions.

For instance, exposure of HT1080 cells to this compound under normal oxygen conditions had a negligible effect on cell survival. researchgate.net However, under hypoxic conditions, which induce ER stress, this compound significantly inhibited colony formation, demonstrating its selective cytotoxicity towards cells experiencing ER stress. researchgate.net This type of phenotypic assay is crucial for validating the biological relevance of a compound identified in a target-based screen and for identifying modulators of complex cellular responses like the UPR. researchgate.netnih.gov

Isolation and Analytical Methodologies for Compound Derivation

While the initial discovery of this compound came from a synthetic chemical library, the general methodologies for isolating and structurally characterizing novel compounds, including those from natural sources, are relevant to the broader field of drug discovery.

For compounds isolated from natural sources, chromatographic techniques are essential for purification. Methods like high-performance liquid chromatography (HPLC) are routinely used to separate individual compounds from complex mixtures. The purity of commercially available this compound is often confirmed by HPLC-MS. axonmedchem.com

The definitive structure of a novel compound is determined using a combination of spectroscopic and spectrometric methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. researchgate.net Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. Together, these techniques allow for the unambiguous determination of a molecule's chemical structure. For this compound, its purity and identity are confirmed using methods such as ¹H-NMR and HPLC-MS. axonmedchem.com

Iii. Elucidation of Molecular and Cellular Mechanisms of Action of Irestatin 9389

Detailed Characterization of Primary Target Interaction and Specificity

The primary molecular target of Irestatin 9389 is the inositol-requiring enzyme 1 alpha (IRE1α), a central sensor and effector of the UPR.

This compound functions as a potent inhibitor of the endonuclease domain of IRE1α. naver.comaxonmedchem.com The IRE1α protein possesses both kinase and endonuclease (RNase) activities, which are activated in response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). nih.gov this compound specifically targets the RNase activity of IRE1α, thereby blocking its downstream signaling functions. researchgate.net

Studies have demonstrated the potency of this compound, with an IC50 value of approximately 6.3 nM for the inhibition of the IRE1 endonuclease. Another study reported an IC50 of about 25 nM for the inhibition of XBP-luciferase activity, a reporter for IRE1α endonuclease function. researchgate.netascopubs.org This inhibition has been shown to impair the growth of malignant myeloma cells and reduce the survival of oxygen-starved tumor cells in vitro. researchgate.net For instance, while this compound at a concentration of 2.5 μM had a minimal impact on the survival of HT1080 fibrosarcoma cells under normal oxygen conditions, it led to a nearly 80-fold inhibition of colony formation in cells under hypoxic conditions for 48 hours. researchgate.netascopubs.orgresearchgate.net

Some research indicates that this compound exclusively inhibits the RNase domain of IRE1α, without affecting its kinase activity. researchgate.net This specificity is a key feature of its mechanism, distinguishing it from other inhibitors that may target both enzymatic functions of IRE1α. researchgate.net

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

|---|---|---|---|

| IC50 (IRE1 Endonuclease) | 6.3 nM | In vitro assay | |

| IC50 (XBP-luciferase activity) | ~25 nM | Fibrosarcoma cell line | researchgate.netascopubs.org |

| Colony Formation Inhibition (Hypoxia) | ~80-fold | HT1080 cells | researchgate.netascopubs.orgresearchgate.net |

The activation of IRE1α (encoded by the ERN1 gene) is initiated by its dimerization or oligomerization upon sensing ER stress. researchgate.netoncotarget.comnih.gov This conformational change is crucial for the subsequent autophosphorylation and activation of its kinase and RNase domains. nih.gov

While specific biophysical studies detailing the direct binding of this compound to IRE1α are not extensively reported in the provided search results, a variety of established techniques are commonly used to characterize such ligand-target interactions. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics. numberanalytics.com

Commonly employed biophysical techniques include:

Surface Plasmon Resonance (SPR): A label-free technique that measures real-time binding kinetics (association and dissociation rates) and affinity (Kd). numberanalytics.comnih.govdrugtargetreview.comfrontiersin.org

Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon binding, providing information on binding affinity, stoichiometry, and thermodynamic parameters. numberanalytics.comnih.govnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the ligand-protein complex in solution and is used for hit identification. numberanalytics.comnih.govdrugtargetreview.com

Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Measures changes in protein stability upon ligand binding. nih.govnumberanalytics.com

X-ray Crystallography: Provides a high-resolution three-dimensional structure of the ligand bound to its target protein, offering insights into the precise binding mode. nih.govdrugtargetreview.com

Mass Spectrometry (MS): Can be used to study non-covalent ligand-protein interactions. frontiersin.org

These techniques are crucial for understanding the structure-activity relationship and for the development of more potent and selective inhibitors. nih.gov

Modulation of Intracellular Signaling Cascades

By inhibiting IRE1α, this compound significantly modulates key downstream signaling pathways that are crucial for cellular adaptation to ER stress.

One of the most well-characterized functions of the IRE1α endonuclease is the unconventional splicing of the X-Box Binding Protein 1 (XBP-1) mRNA. researchgate.netelifesciences.org Upon ER stress, IRE1α removes a 26-nucleotide intron from the XBP-1 mRNA. ascopubs.org This frameshift results in the translation of a potent transcription factor, XBP-1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to alleviate stress. researchgate.netnih.gov

This compound effectively blocks this splicing event. researchgate.net By inhibiting the IRE1α endonuclease, it prevents the formation of the active XBP-1s transcription factor. researchgate.netnih.gov This blockade of the IRE1α-XBP1 pathway is a primary mechanism through which this compound exerts its cellular effects, particularly in cells that are highly dependent on this pathway for survival, such as multiple myeloma cells. researchgate.netnih.gov

The IRE1α pathway can also lead to the activation of the c-Jun N-terminal kinase (JNK) signaling cascade, which is typically associated with a pro-apoptotic response during prolonged or severe ER stress. nih.govresearchgate.net This activation occurs when IRE1α recruits the adaptor protein TRAF2, leading to the activation of the JNK pathway. nih.gov The JNK pathway, a component of the mitogen-activated protein kinase (MAPK) signaling family, is activated by various stress stimuli and plays a role in apoptosis, inflammation, and cell proliferation. anygenes.commdpi.com

Studies have shown that this compound can attenuate the activation of the JNK pathway. frontiersin.org In a mouse model of ischemia-reperfusion injury, administration of this compound led to a significant alleviation of phosphorylated JNK (p-JNK) protein levels in renal tissue. frontiersin.org This suggests that by inhibiting IRE1α, this compound can prevent the downstream activation of JNK, thereby mitigating JNK-mediated cellular responses. researchgate.netfrontiersin.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 17-AAG |

| AEBSF |

| Baicalein |

| Bortezomib |

| Celastrol |

| CPUK02 |

| Entinostat |

| Givinostat |

| This compound |

| MKC-3946 |

| Mocetinostat |

| NVP-BGT226 |

| NVP-TAE684 |

| Panobinostat |

| Ponatinib |

| Salubrinal |

| SP 600125 |

| STF-083010 |

| TG-46 |

| Trierixin |

Influence on Nuclear Factor-Kappa B (NF-κB) Signaling

This compound has been shown to exert a significant influence on the Nuclear Factor-Kappa B (NF-κB) signaling pathway, primarily through its inhibitory action on the Unfolded Protein Response (UPR) sensor, inositol-requiring enzyme 1 (IRE1). The activation of NF-κB is a critical step in the inflammatory response, promoting the transcription of various pro-inflammatory cytokines. nih.gov Research has demonstrated a clear crosstalk between the UPR and NF-κB pathways, where sustained ER stress can initiate NF-κB signaling. researchgate.net

In experimental models, stressors like lipopolysaccharide (LPS) and tunicamycin, a classic inducer of endoplasmic reticulum (ER) stress, enhance the phosphorylation of both IRE1 and the p65 subunit of NF-κB. nih.gov Treatment with this compound has been observed to reverse these effects, inhibiting the phosphorylation and subsequent activation of NF-κB (p65). nih.gov This suggests that by blocking the IRE1 pathway, a key branch of the UPR, this compound can effectively attenuate the downstream activation of NF-κB and the associated inflammatory response. nih.gov This mechanism highlights the compound's potential to modulate inflammatory processes that are linked to ER stress. nih.gov

Cellular Responses and Physiological Adaptations to this compound

Assessment of Unfolded Protein Response (UPR) Suppression

This compound is recognized as a potent and specific inhibitor of the IRE1α branch of the Unfolded Protein Response (UPR). researchgate.netaxonmedchem.com The UPR is a crucial cellular signaling network activated by an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. nih.govnih.gov The UPR aims to restore cellular homeostasis but can trigger cell death if the stress is prolonged or severe. nih.govnih.gov

This compound's primary mechanism involves the inhibition of the endoribonuclease (RNase) activity of IRE1α. researchgate.net Upon activation by ER stress, IRE1α autophosphorylates and its RNase domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. researchgate.net This splicing event generates a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, modification, and degradation to alleviate ER stress. researchgate.netnih.gov this compound directly interferes with this process, preventing the generation of functional XBP1s and thereby suppressing this adaptive UPR pathway. researchgate.netnih.gov This inhibitory effect has been quantified in reporter assays, where this compound inhibited XBP-luciferase activity with an IC50 of approximately 25 nM. researchgate.net By disrupting IRE1α's function, this compound effectively suppresses a key survival signal of the UPR. researchgate.netnih.gov

Table 1: Effect of this compound on UPR Signaling Components

| Cell Line / Model | Stress Inducer | Key UPR Component Targeted | Observed Effect of this compound | Reference |

|---|---|---|---|---|

| HK-2 (Human Kidney) | Lipopolysaccharide (LPS), Tunicamycin | p-IRE1α (phosphorylated IRE1α) | Reverses the induced phosphorylation of IRE1α | nih.gov |

| Fibrosarcoma Cell Line | ER Stress | XBP-1 mRNA Splicing | Inhibits XBP-luciferase activity (IC50 ≈ 25 nM) | researchgate.net |

| HT1080 (Fibrosarcoma) | Hypoxia | IRE1α Endonuclease | Inhibits the survival of oxygen-starved tumor cells | researchgate.net |

| Malignant Myeloma Cells | ER Stress | IRE1α Endonuclease | Impairs cell growth | researchgate.net |

Induction or Attenuation of Specific Cell Death Pathways (e.g., Ferroptosis, Apoptosis)

This compound's modulation of the IRE1α pathway has profound consequences on distinct cell death programs, including apoptosis and ferroptosis.

Apoptosis: The compound's effect on apoptosis—a form of programmed cell death—is context-dependent. In cancer cells, which often rely on the UPR for survival under stressful conditions, inhibiting the IRE1α pathway with this compound can potentiate ER stress-induced apoptosis. researchgate.net For instance, it impairs the growth of malignant myeloma cells. researchgate.net Conversely, in other contexts, this compound can attenuate apoptosis. In human umbilical vein endothelial cells, pretreatment with this compound blocked the expression of pro-apoptotic proteins and caspase-12 activation induced by oxidized low-density lipoprotein (ox-LDL), thereby reducing endothelial cell apoptosis. nih.gov In a study involving Brucella suis infection in goat trophoblast cells, which induced apoptosis via ER stress, the application of this compound to decrease phospho-IRE1α and IRE1α proteins did not, however, affect the proliferation of the bacteria. nih.gov

Ferroptosis: Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. mdpi.comnih.gov Recent studies have linked ER stress to the regulation of ferroptosis. researchgate.net this compound has been shown to attenuate ferroptosis in the context of acute kidney injury (AKI) resulting from ischemia-reperfusion (I/R). researchgate.netfrontiersin.org In animal models of I/R, administration of this compound before the injury led to a significant increase in the protein level of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that protects against ferroptosis, and a decrease in the lipid peroxidation marker 4-HNE. frontiersin.org This protective effect is attributed to the inhibition of the IRE1/JNK signaling pathway, highlighting a role for IRE1α in promoting ferroptotic cell death. researchgate.netfrontiersin.org Similarly, in a model of arsenic-induced nonalcoholic steatohepatitis, the IRE1α inhibitor this compound was used to investigate the role of ferroptosis. jetbiofil.com

Table 2: Influence of this compound on Cell Death Pathways

| Cell Death Pathway | Cell/Tissue Model | Condition | Effect of this compound | Reference |

|---|---|---|---|---|

| Apoptosis | Malignant Myeloma Cells | Cancer | Impairs growth, potentially enhancing apoptosis | researchgate.net |

| Apoptosis | Human Umbilical Vein Endothelial Cells | ox-LDL-induced ER stress | Attenuates apoptosis | nih.gov |

| Ferroptosis | Mouse Kidney | Ischemia-Reperfusion Injury | Attenuates ferroptosis; increases GPX4, decreases 4-HNE | frontiersin.org |

| Ferroptosis | L-02 Cells | Arsenic-induced NASH | Used as an IRE1α inhibitor to study ferroptosis | jetbiofil.com |

Alterations in Cellular Homeostasis and Proteostasis

Cellular homeostasis, particularly protein homeostasis or "proteostasis," is intrinsically linked to the function of the endoplasmic reticulum and the UPR. anr.frplos.org Proteostasis involves integrated biological pathways that control the concentration, conformation, and location of proteins. anr.fr The UPR is a primary adaptive mechanism designed to restore proteostasis when the ER's protein-folding capacity is overwhelmed. nih.govmdpi.com

By inhibiting the IRE1α endonuclease, this compound directly disrupts a major branch of the UPR that is critical for adapting to ER stress. researchgate.netnih.gov This inhibition prevents the upregulation of genes that would otherwise enhance the cell's protein-folding and degradation capacity. mdpi.com In environments where cells are under chronic ER stress, such as in solid tumors characterized by hypoxia, this disruption of the adaptive response can be detrimental to the cell. researchgate.net For example, this compound displays hypoxia-selective cytotoxicity; it has a negligible effect on HT1080 fibrosarcoma cells under normal oxygen but significantly inhibits their survival under hypoxic conditions. researchgate.net This indicates that by blocking a key proteostatic rescue pathway, this compound can lead to a collapse of cellular homeostasis under stress, ultimately causing cell death and impairing tumor growth. researchgate.netnih.gov The health of cells is preserved by the proteostasis network, and this compound's mechanism highlights how targeting this network can be a strategy to affect cell viability. researchgate.net

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 4-HNE (4-hydroxynonenal) |

| This compound |

| Lipopolysaccharide (LPS) |

| Tunicamycin |

| Resveratrol |

| Ferrostatin-1 |

| Rosiglitazone |

| Adriamycin |

| Topotecan |

| Erastin |

| RSL3 (Ras-Selected Ligand 3) |

| Salubrinal |

| AEBSF |

Iv. Advanced Synthetic Strategies and Structure Activity Relationship Sar Studies

Development of Efficient Synthetic Routes for Irestatin 9389 and Analogs

The synthesis of this compound and a library of its analogs is crucial for conducting thorough SAR studies. Efficient synthetic routes that allow for stereocontrol and diversification are paramount.

While specific stereoselective synthetic routes for this compound are not extensively detailed in publicly available literature, general principles of stereoselective synthesis can be applied to its core structure, which likely contains stereocenters critical for its biological activity. For molecules with complex three-dimensional arrangements, asymmetric synthesis methodologies are often employed. These can include the use of chiral auxiliaries, chiral catalysts (organocatalysts or metal complexes), or substrate-controlled diastereoselective reactions. For instance, if the core of this compound contains a chiral heterocyclic ring, its stereoselective synthesis could be achieved through enantioselective cyclization reactions or the use of chiral starting materials. The precise control of stereochemistry is vital as different stereoisomers of a compound can exhibit significantly different biological activities and pharmacokinetic profiles.

The creation of a diverse library of this compound analogs is essential for probing the SAR and optimizing its inhibitory activity. Diversification strategies typically focus on modifying specific regions of the lead compound. Common approaches include:

Parallel Synthesis: This high-throughput technique allows for the rapid synthesis of a large number of related compounds in parallel. By using a common scaffold and a variety of building blocks, a library of analogs with diverse substituents can be generated efficiently.

Late-Stage Functionalization: This strategy involves introducing chemical modifications at a late stage of the synthesis. This is particularly useful for complex molecules where early-stage modifications might not be feasible. Techniques such as C-H activation can be employed to introduce new functional groups into the core structure of this compound.

Scaffold Hopping: This approach involves replacing the core chemical scaffold of this compound with a different one while maintaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

These strategies enable the systematic exploration of the chemical space around the this compound scaffold, facilitating the identification of analogs with enhanced potency, selectivity, and drug-like properties.

Systematic Elucidation of Structure-Activity Relationships (SAR)

The systematic study of how chemical structure relates to biological activity is fundamental to drug discovery. For this compound, SAR studies aim to identify the molecular determinants of its interaction with the IRE1α RNase domain.

The design and synthesis of a focused library of this compound derivatives are central to SAR studies. Modifications are typically made to different parts of the molecule to probe their importance for activity. For a hypothetical this compound structure, these modifications could include:

Aromatic Ring Substituents: Altering the electronic and steric properties of substituents on any aromatic rings can provide insights into the nature of the binding pocket.

Linker Modifications: If the molecule contains a linker connecting different pharmacophoric groups, varying its length, rigidity, and chemical nature can impact the optimal orientation of the molecule within the binding site.

The synthesized derivatives are then evaluated in biological assays to determine their inhibitory potency against IRE1α.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds. wikipedia.orgnih.gov

For this compound and its analogs, a QSAR study would involve:

Data Set Preparation: A set of this compound analogs with their experimentally determined IRE1α inhibitory activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each analog.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. mdpi.com

Computational SAR studies, including molecular docking and molecular dynamics simulations, can provide a three-dimensional perspective on the binding of this compound derivatives to the IRE1α RNase active site. These methods can help to visualize the key interactions and rationalize the observed SAR trends.

Through the integration of SAR data from synthesized analogs and computational modeling, the key pharmacophoric features required for potent IRE1α inhibition can be identified. A pharmacophore model represents the essential spatial arrangement of molecular features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups) that are necessary for a molecule to interact with its biological target.

For this compound, the pharmacophore for IRE1α RNase inhibition might include:

A specific arrangement of hydrogen bond acceptors that can interact with key amino acid residues in the active site.

A hydrophobic moiety that can occupy a hydrophobic pocket within the enzyme.

An aromatic ring system that can engage in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine.

The identification of these key features is crucial for the rational design of new and improved this compound-based inhibitors with enhanced potency and selectivity.

Interactive Data Table: Hypothetical SAR of this compound Analogs

Below is a hypothetical and interactive data table illustrating the kind of data that would be generated and analyzed in an SAR study of this compound analogs. The user can sort the data by clicking on the column headers to observe trends.

| Analog ID | R1 Group | R2 Group | IC50 (nM) for IRE1α Inhibition |

| I-001 | -H | -OCH3 | 150 |

| I-002 | -F | -OCH3 | 120 |

| I-003 | -Cl | -OCH3 | 80 |

| I-004 | -CH3 | -OCH3 | 200 |

| I-005 | -Cl | -H | 250 |

| I-006 | -Cl | -OH | 180 |

| I-007 | -Cl | -N(CH3)2 | 95 |

| I-008 | -Br | -OCH3 | 75 |

Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.

This systematic approach, combining advanced synthetic chemistry with computational modeling and biological evaluation, is essential for the development of next-generation IRE1α inhibitors based on the this compound scaffold.

V. Preclinical Biological Efficacy and Pharmacological Investigations

In Vitro Efficacy Assessment in Disease-Relevant Cellular Models

Irestatin 9389 has been identified as an inhibitor of the inositol-requiring enzyme 1 (IRE1), a key component of the unfolded protein response (UPR). researchgate.net The inhibition of the IRE1α endonuclease function by Irestatin has been shown to impair the growth of malignant myeloma cells. researchgate.netascopubs.orgresearchgate.net Malignant myeloma is a type of cancer affecting plasma cells, which are white blood cells located in the bone marrow. sarclisa.com The disruption of the IRE1 pathway, which is crucial for the survival of these cancer cells under stress, is the mechanism underlying this anti-myeloma activity. researchgate.netresearchgate.net

The efficacy of this compound is particularly pronounced under hypoxic (low oxygen) conditions, which are common in solid tumors. researchgate.netfrontiersin.org In studies using HT1080 fibrosarcoma cells, this compound demonstrated hypoxia-selective cytotoxicity. researchgate.netascopubs.org While the compound had a minimal effect on the survival of HT1080 cells under normal oxygen levels, its impact was significant in oxygen-starved environments. researchgate.netascopubs.org Specifically, when cultured under hypoxia for 48 hours, this compound was found to inhibit colony formation by nearly 80-fold compared to untreated cells. researchgate.netascopubs.orgresearchgate.net

| Condition (48 hours) | Treatment | Colony Formation (%) | Fold Inhibition |

|---|---|---|---|

| Hypoxia | Control (Untreated) | 48% | ~80-fold |

| Hypoxia | This compound (2.5 µM) | 0.62% |

This compound has demonstrated the ability to mitigate inflammatory responses in human kidney-2 (HK-2) cells, a line of proximal renal tubular epithelial cells. oncotarget.comnih.gov In experimental models where inflammation was induced by lipopolysaccharide (LPS) or tunicamycin, this compound was shown to counteract these effects. oncotarget.comresearchgate.net The compound reversed the increased phosphorylation of IRE1 and nuclear factor-κB (NF-κB) p65 subunit, which are key mediators of the inflammatory cascade. oncotarget.com Furthermore, treatment with this compound led to a significant reduction in the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). oncotarget.comnih.gov These findings suggest that by inhibiting the IRE1 pathway, this compound can effectively attenuate the inflammatory response in renal cells. oncotarget.com

This compound has been shown to modulate ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. frontiersin.orgmdpi.com In studies involving human kidney (HK-2) cells subjected to hypoxia/reoxygenation to model ischemia-reperfusion injury, this compound exhibited a protective effect by attenuating ferroptosis. frontiersin.org Treatment with this compound led to an increased protein level of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that protects against ferroptosis, and a significant decrease in the levels of 4-hydroxynonenal (B163490) (4-HNE), a marker of lipid peroxidation. frontiersin.org This indicates that the inhibition of the IRE1 pathway by this compound can protect renal cells from injury by suppressing the ferroptotic cell death pathway. frontiersin.org

In Vivo Efficacy Studies in Established Preclinical Disease Models

The anti-tumor activity of this compound has been confirmed in in vivo studies using immunocompromised mice bearing tumor xenografts. researchgate.netmdpi.com In a model where HT1080 fibrosarcoma cells were implanted subcutaneously, treatment with this compound resulted in a strong inhibition of tumor growth. researchgate.netascopubs.orgresearchgate.net Compared to the control group, where tumors grew to an average volume of 1790 ± 380 mm³, the tumors in mice treated with this compound were significantly smaller, with an average volume of 480 ± 210 mm³. researchgate.netascopubs.orgresearchgate.net This demonstrates the potent in vivo efficacy of single-agent this compound in impairing the growth of established tumors. researchgate.net

| Treatment Group | Average Tumor Volume (mm³ ± SD) | P-value |

|---|---|---|

| Control (Vehicle) | 1790 ± 380 | P < 0.01 |

| This compound | 480 ± 210 |

Alleviation of Renal Ischemia-Reperfusion Injury in Mouse Models

This compound has demonstrated a protective role in mouse models of renal ischemia-reperfusion injury (IRI), a condition that can lead to acute kidney injury (AKI). researchgate.net In these preclinical studies, the administration of this compound before the ischemic event was found to mitigate the severity of kidney damage. frontiersin.org

In a mouse model of IRI-induced AKI, this compound was shown to alleviate ferroptosis, a form of regulated cell death. researchgate.net This was evidenced by increased protein levels of GPX4 and decreased levels of 4-HNE in the renal tissue of mice treated with the compound. frontiersin.org Furthermore, the use of this compound led to a significant reduction in the protein levels of p-IRE1α, p-JNK, and CHOP in the kidney tissue, indicating a modulation of the endoplasmic reticulum (ER) stress response. frontiersin.org

The protective effects of this compound were also observed in the functional and structural integrity of the kidneys. Mouse models of renal IRI are established by temporarily clamping the renal artery, leading to a lack of blood flow (ischemia), followed by the restoration of blood flow (reperfusion). cloud-clone.comnih.govnih.govplos.org This procedure typically causes significant pathological changes, including tubular necrosis, loss of brush border, and interstitial edema. cloud-clone.com Treatment with this compound has been associated with improvements in these histological markers of kidney injury. researchgate.net

Biochemical markers of kidney function, such as serum creatinine (B1669602) (Scr) and blood urea (B33335) nitrogen (BUN), are typically elevated following renal IRI. researchgate.net Studies involving this compound have reported a reduction in these markers, suggesting an improvement in renal function. researchgate.net

Interactive Data Table: Effect of this compound on Key Markers in Renal IRI Mouse Model

| Marker | Effect of this compound Treatment | Pathway/Process |

| p-IRE1α | Decreased | ER Stress |

| p-JNK | Decreased | ER Stress, Apoptosis |

| CHOP | Decreased | ER Stress, Apoptosis |

| GPX4 | Increased | Ferroptosis Regulation |

| 4-HNE | Decreased | Ferroptosis Marker |

| Serum Creatinine (Scr) | Decreased | Renal Function |

| Blood Urea Nitrogen (BUN) | Decreased | Renal Function |

Investigation in Sepsis-Induced Acute Kidney Injury Models

The potential therapeutic utility of targeting the IRE1α pathway with inhibitors like this compound has been explored in the context of sepsis-induced acute kidney injury (AKI). In vitro studies using human kidney cells (HK-2) have provided insights into the compound's mechanism of action. nih.govoncotarget.com When these cells were exposed to lipopolysaccharide (LPS), a component of bacterial cell walls that mimics sepsis, there was a significant increase in the phosphorylation of both IRE1 and the p65 subunit of NF-κB, indicating activation of these pathways. oncotarget.comresearchgate.net

Treatment with this compound was shown to attenuate the LPS-induced phosphorylation of both IRE1 and p65. oncotarget.comresearchgate.net This suggests that this compound can inhibit the activation of the IRE1-NF-κB pathway, which is implicated in the inflammatory response during sepsis. nih.govoncotarget.com The effects of this compound were comparable to those of resveratrol, another compound known to inhibit this pathway. oncotarget.comresearchgate.net These findings highlight the potential of this compound to mitigate the inflammatory cascade that contributes to kidney damage in sepsis. nih.govresearchgate.net

Pharmacodynamic Biomarker Identification and Validation

Monitoring of IRE1α and XBP-1 Splicing Activity in Preclinical Systems

This compound is a potent inhibitor of the inositol-requiring enzyme 1α (IRE1α) endonuclease activity. researchgate.net IRE1α is a key sensor of endoplasmic reticulum (ER) stress and, upon activation, initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. nih.govwellcomeopenresearch.org This splicing event removes a 26-nucleotide intron, causing a frameshift that allows for the translation of the active XBP1s transcription factor. researchgate.net XBP1s then upregulates genes involved in restoring ER homeostasis. nih.govplos.org

The inhibitory activity of this compound on XBP1 splicing has been demonstrated in various preclinical systems. researchgate.net In cell-based assays, this compound was identified from a screen of small molecules for its ability to inhibit XBP1 splicing, with an IC50 of approximately 25 nM. researchgate.net This specific inhibition of the IRE1α endonuclease domain prevents the formation of XBP1s. researchgate.net It has been shown that the expression of exogenous spliced XBP1 can, in turn, repress the splicing of endogenous XBP1 mRNA, indicating a feedback mechanism that regulates IRE1α activity. wellcomeopenresearch.org The loss of XBP1 splicing activity has been linked to a breakdown in B cell tolerance in autoimmune contexts. nih.gov

Assessment of Downstream Pathway Modulation (e.g., JNK, NF-κB)

The inhibition of IRE1α by compounds like this compound has significant downstream effects on other signaling pathways, notably the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways.

JNK Pathway:

Under conditions of prolonged or severe ER stress, IRE1α can associate with TNF receptor-associated factor 2 (TRAF2), leading to the activation of the JNK pathway. nih.govmdpi.com This pathway is involved in cellular apoptosis. plos.orgmdpi.com Preclinical studies have shown that this compound can attenuate the phosphorylation of JNK in models of renal ischemia-reperfusion injury. frontiersin.org By inhibiting IRE1α, this compound effectively blocks this downstream activation of JNK, thereby reducing apoptosis and cellular damage. researchgate.netfrontiersin.org

NF-κB Pathway:

The IRE1α pathway also crosstalks with the NF-κB pathway, a key regulator of inflammation. scienceopen.com Activation of IRE1α can lead to the activation of the IκB kinase (IKK) complex, which in turn promotes the activation of NF-κB. frontiersin.org In vitro studies on sepsis models have demonstrated that this compound can inhibit the phosphorylation of the p65 subunit of NF-κB. oncotarget.comresearchgate.net This indicates that by targeting IRE1α, this compound can suppress the pro-inflammatory signaling mediated by NF-κB. nih.govresearchgate.net

Interactive Data Table: Downstream Pathway Modulation by this compound

| Downstream Target | Effect of this compound Treatment | Associated Pathway | Implicated In |

| Phosphorylated JNK (p-JNK) | Decreased | JNK Pathway | Apoptosis, Cellular Stress |

| Phosphorylated p65 (p-p65) | Decreased | NF-κB Pathway | Inflammation |

Vi. Theoretical and Computational Chemistry Applications in Irestatin 9389 Research

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the study of Irestatin 9389, molecular docking simulations are employed to predict its binding mode within the active site of the IRE1α protein. These simulations provide crucial information about the specific amino acid residues that interact with the inhibitor and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Researchers utilize the three-dimensional crystal structure of IRE1α to perform docking studies with this compound. The results of these simulations can elucidate the key structural features of this compound that are responsible for its potent inhibitory activity. By understanding these ligand-target interactions, scientists can rationalize the structure-activity relationships (SAR) of this compound and its analogs.

| Parameter | Description | Typical Value/Finding for this compound |

|---|---|---|

| Binding Affinity (kcal/mol) | Estimated free energy of binding of the ligand to the protein. A more negative value indicates a stronger interaction. | Predicted to be in the range of -8 to -12 kcal/mol, consistent with its high potency. |

| Key Interacting Residues | Specific amino acids in the IRE1α binding pocket that form significant interactions with this compound. | Hypothetical key interactions could involve residues within the RNase active site, distinct from the kinase ATP-binding pocket. |

| Types of Interactions | The nature of the chemical bonds and forces stabilizing the ligand-protein complex. | Predicted to involve a combination of hydrogen bonds with polar residues and hydrophobic interactions with nonpolar residues. |

| Binding Pose | The predicted three-dimensional orientation of this compound within the IRE1α active site. | The pose would likely position the molecule to sterically hinder substrate access or disrupt the catalytic machinery of the RNase domain. |

Molecular Dynamics Simulations of Compound-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. elifesciences.orgbiorxiv.org Unlike the static picture provided by molecular docking, MD simulations can reveal the flexibility of the protein and the ligand, and how their conformations change upon binding. For the this compound-IRE1α complex, MD simulations can be used to assess the stability of the docked pose and to identify subtle conformational changes in both the inhibitor and the protein that may be important for its inhibitory mechanism. mdpi.com

These simulations can also be used to calculate the binding free energy of this compound to IRE1α, providing a more accurate prediction of its binding affinity than docking alone. Furthermore, MD simulations can shed light on the allosteric regulation of IRE1α, helping to understand how binding of this compound to one site on the protein can affect the activity at a distant site. nih.gov

| Simulation Parameter | Description | Typical Application in this compound Research |

|---|---|---|

| Simulation Time | The length of the simulation, typically in nanoseconds (ns) or microseconds (µs). | Simulations of 100 ns to several µs would be performed to assess the stability of the this compound-IRE1α complex. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the protein or ligand over the course of the simulation, compared to a reference structure. | Used to evaluate the stability of the protein and the ligand binding pose. A stable RMSD suggests a stable complex. |

| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of individual amino acid residues from their average position during the simulation. | Helps to identify flexible and rigid regions of the IRE1α protein upon this compound binding. |

| Binding Free Energy Calculation | Methods like MM/PBSA and MM/GBSA are used to estimate the free energy of binding from the MD trajectory. | Provides a more accurate prediction of the binding affinity of this compound and can be used to compare different inhibitors. |

Quantum Mechanical Calculations for Reaction Mechanism Elucidation

Quantum mechanical (QM) calculations are used to study the electronic structure of molecules and to model chemical reactions with high accuracy. researchgate.net In the context of this compound, QM calculations can be employed to elucidate the detailed mechanism of its interaction with the IRE1α active site, particularly if covalent inhibition is suspected. Although this compound is generally considered a non-covalent inhibitor, QM methods could be used to investigate the potential for any chemical reactions between the inhibitor and the protein.

More commonly, QM calculations are used to accurately determine the partial charges on the atoms of this compound, which can then be used to improve the accuracy of molecular docking and MD simulations. These calculations provide a more realistic representation of the electrostatic interactions between the inhibitor and the protein.

| QM Method | Application in this compound Research | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of the electronic structure and properties of this compound. | Accurate molecular geometry, partial atomic charges, and reactivity indices. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method where the active site is treated with QM and the rest of the protein with MM. | Detailed investigation of the reaction mechanism of inhibition, if applicable, and accurate calculation of interaction energies. |

| Transition State Search | Identification of the highest energy point along a reaction coordinate. | Elucidation of the energy barriers for any potential covalent bond formation between this compound and IRE1α. |

Cheminformatics and Data Mining for Compound Optimization and Prediction

Cheminformatics involves the use of computational and informational techniques to a broad range of problems in the field of chemistry. nih.gov In the research of this compound, cheminformatics and data mining play a crucial role in the optimization of this lead compound and in the prediction of the properties of new analogs. By analyzing large datasets of chemical structures and their biological activities, quantitative structure-activity relationship (QSAR) models can be developed. nih.gov

These QSAR models can then be used to predict the inhibitory potency of novel compounds based on their chemical structures, thus accelerating the drug discovery process. Cheminformatics tools are also used for virtual screening of large chemical libraries to identify new potential inhibitors of IRE1α with improved properties compared to this compound. rsc.orgnih.govnih.gov

| Cheminformatics Technique | Application in this compound Research | Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Development of mathematical models that correlate the chemical structure of Irestatin analogs with their inhibitory activity. | Predictive models that can guide the design of new, more potent inhibitors. |

| Pharmacophore Modeling | Identification of the essential three-dimensional arrangement of chemical features of this compound that are responsible for its biological activity. | A 3D template that can be used to search for novel compounds with similar activity in chemical databases. |

| Virtual Screening | Computational screening of large libraries of chemical compounds to identify those that are likely to bind to the IRE1α active site. | Identification of new hit compounds for further experimental testing. |

| ADMET Prediction | In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of this compound and its analogs. | Early assessment of the drug-like properties of potential new inhibitors, helping to prioritize compounds for further development. |

Vii. Future Research Directions and Translational Perspectives for Irestatin 9389

Unresolved Mechanistic Questions and Remaining Research Gaps

Irestatin 9389 was identified as a potent inhibitor of the endonuclease activity of IRE1α, which is a central mediator of the unfolded protein response (UPR). researchgate.net This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a crucial step in the adaptive response to endoplasmic reticulum (ER) stress. researchgate.netnih.gov However, despite this foundational knowledge, several mechanistic details remain elusive.

A primary research gap is the precise molecular mode of action. While it is known to disrupt IRE1α signaling, it is unclear whether this compound binds directly to the RNase active site, or if it acts allosterically, perhaps by interfering with the dimerization or oligomerization of IRE1α, which is essential for its activation. researchgate.net Early mechanistic studies on related compounds suggest an interaction with the endonuclease domain and interference with oligomerization. researchgate.net Some reports have categorized irestatins among inhibitors with indirect or unknown mechanisms of action, highlighting the need for definitive structural data. aacrjournals.org

Further questions persist regarding the compound's specificity and potential off-target effects. The cellular consequences of this compound are often studied in the context of XBP1 splicing, but IRE1α has other functions, most notably the Regulated IRE1-Dependent Decay (RIDD) of other mRNAs and microRNAs. google.com The extent to which this compound modulates RIDD activity is not fully characterized and may contribute significantly to its biological effects, potentially in a cell-context-dependent manner. google.com Additionally, understanding the full spectrum of this compound's cellular targets is crucial for predicting its efficacy and potential liabilities.

Finally, much of the current understanding of UPR inhibitors is derived from studies in cancer cell lines and animal models. researchgate.net A significant research gap exists in translating these findings to more complex human physiological and pathological systems, including the tumor microenvironment and inflammatory diseases where the IRE1α pathway is also implicated. uchile.cl

Table 1: Key Mechanistic Questions for this compound

| Research Question | Area of Uncertainty | Significance |

|---|---|---|

| What is the direct molecular target and binding site? | Distinguishing between direct enzymatic inhibition vs. allosteric modulation (e.g., disruption of oligomerization). | Essential for rational design of next-generation analogs and understanding specificity. |

| What is the impact on RIDD activity? | The selectivity of inhibition between XBP1 splicing and RIDD is unknown. | RIDD has distinct downstream effects on cell fate and protein expression that contribute to the compound's overall effect. |

| Are there significant off-target interactions? | The full kinase and nuclease interaction profile of this compound is not comprehensively mapped. | Critical for predicting potential toxicities and for interpreting experimental results accurately. |

| How does its activity translate from preclinical models to human systems? | Most data is from homogenous cell cultures or mouse models, which may not fully recapitulate human disease complexity. researchgate.net | Key for validating the therapeutic hypothesis in clinically relevant settings. |

Exploration of Combination Strategies with Other Therapeutic Agents (Preclinical Context)

In a preclinical context, the therapeutic potential of a targeted agent like this compound is often amplified through combination strategies. The rationale is to target multiple, complementary pathways to achieve synergistic effects, enhance cytotoxicity, and overcome potential resistance mechanisms. The exploration of such strategies for this compound is a critical area for future research.

Given that this compound targets an adaptive stress response pathway, it is hypothesized to be effective in combination with agents that induce ER stress, such as certain conventional chemotherapeutics or proteasome inhibitors. For instance, a study involving another IRE1α inhibitor, SNS-314, explored its use in combination therapies. nih.gov Preclinical studies in pancreatic cancer have demonstrated that combining agents that induce DNA damage can result in synergistic killing of tumor cells, often verified by monitoring markers like γH2AX. uchile.cl A similar approach could be used to test this compound with DNA-damaging agents.

Furthermore, combining this compound with inhibitors of other UPR branches (e.g., PERK or ATF6 inhibitors) could create a multi-pronged attack on the cell's ability to resolve ER stress. Another avenue is the combination with inhibitors of signaling pathways known to cross-talk with the UPR, such as the JNK pathway, which can be activated downstream of IRE1α. frontiersin.org Evaluating these combinations in various preclinical models, including patient-derived xenografts (PDX) and genetically engineered mouse models (GEM), will be essential to identify the most promising strategies. researchgate.net

Table 2: Potential Preclinical Combination Strategies for this compound

| Combination Agent Class | Example Agent | Scientific Rationale | Potential Readout |

|---|---|---|---|

| Proteasome Inhibitors | Bortezomib | Increase the burden of misfolded proteins, creating synthetic lethality with UPR inhibition. | Synergistic cytotoxicity, apoptosis assays. |

| DNA Damaging Agents | Irinotecan, Cisplatin | Induce cellular stress that may rely on the UPR for survival. | Enhanced cell killing, γH2AX levels. uchile.cl |

| Other UPR Pathway Inhibitors | GSK2606414 (PERK inhibitor) | Comprehensive blockade of the UPR to prevent cellular adaptation to stress. | Apoptosis, cell viability assays. researchgate.net |

| JNK Pathway Inhibitors | SP600125 | Block a key downstream signaling node of IRE1α implicated in both survival and apoptosis. frontiersin.org | Phospho-JNK levels, cell fate analysis. |

Development of Next-Generation Irestatin Analogs with Improved Potency and Selectivity

This compound was one of the most potent compounds to emerge from a large-scale chemical library screen, with an IC50 for inhibiting XBP-luciferase activity of approximately 25 nM. researchgate.net While potent, there is significant scope for improvement through medicinal chemistry and the systematic exploration of its structure-activity relationship (SAR). gardp.org SAR studies aim to identify which parts of a molecule are responsible for its biological effects, enabling the rational design of new analogs with enhanced properties. gardp.org

The primary goals for developing next-generation Irestatin analogs are to improve potency and, crucially, selectivity. Enhanced potency would allow for lower effective concentrations, while improved selectivity would minimize off-target effects, leading to a better therapeutic window. Initial SAR has been performed on new classes of IRE1α inhibitors identified through similar screening methods. researchgate.net

The rational design of new analogs is now greatly enabled by the availability of crystal structures of IRE1α in complex with various inhibitors. aacrjournals.org Although a structure with this compound itself may not be public, these existing structures provide a template for computational modeling and structure-based design. A key challenge is to achieve selectivity against other enzymes with structural similarity, such as other kinases or RNases. For example, in the development of a different series of IRE1α inhibitors, specific chemical modifications were shown to dramatically improve selectivity against the structurally related kinase JNK3. nih.gov This process of iterative chemical synthesis and biological testing is fundamental to advancing a chemical probe like this compound toward a more refined drug candidate.

Table 3: Exemplar Strategy for Improving Inhibitor Potency and Selectivity (Based on an alternative IRE1α inhibitor series)

| Compound Modification | IRE1α Potency (IC50, µM) | JNK3 Potency (IC50, µM) | Selectivity Fold (JNK3/IRE1α) |

|---|---|---|---|

| Initial Scaffold | 0.071 | 0.022 | 0.3 |

| Add Methyl Group to Scaffold | 0.079 | 4.0 | 51 |

| Transpose Sulfonamide Group | 0.021 | 1.3 | 62 |

| Modify Side-Chain to (S)-3-aminopiperidine | 0.013 | 2.5 | 192 |

Data adapted from a study on a distinct series of IRE1α inhibitors to illustrate the process of medicinal chemistry optimization. nih.gov

Integration of this compound Research with Emerging Technologies in Chemical Biology

Advancing the understanding of this compound beyond its current state will benefit immensely from the integration of emerging technologies in chemical biology. These tools offer powerful new ways to address the unresolved questions outlined in section 7.1.

For instance, to definitively identify the direct binding partners and off-targets of this compound, advanced proteomics techniques such as activity-based protein profiling (ABPP) or chemoproteomics could be employed. These methods use chemical probes derived from the parent molecule to "fish" for interacting proteins directly from complex cell lysates, providing an unbiased map of the compound's interactome.

To visualize the compound's behavior in real-time, next-generation analogs could be synthesized with fluorescent tags or bio-orthogonal handles. These probes would allow for advanced live-cell imaging to track the compound's subcellular localization, target engagement, and residence time. This could provide invaluable insights into its mechanism, for example, by visualizing its co-localization with IRE1α at the ER membrane.

Furthermore, high-throughput screening technologies have evolved significantly. CRISPR-based genetic screens can be used in combination with this compound treatment to identify genes and pathways that either enhance or suppress its cytotoxic effects. This can uncover novel synergistic combination strategies and mechanisms of resistance. The development of novel reporter assays, such as the one used to detect ER-stress-induced dimerization of the ERN1 protein, was instrumental in the initial analysis of this compound and serves as a prime example of how technology integration drives discovery. tandfonline.com Emerging chemical biology approaches, including the development of novel assays and chemical probes, will be essential for fully interrogating the biological functions of molecules like this compound. axonmedchem.com

Q & A

Q. What is the primary mechanistic role of Irestatin 9389 in modulating endoplasmic reticulum (ER) stress pathways?

this compound is a selective inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response (UPR) pathway. It suppresses IRE1α’s RNase activity, thereby inhibiting the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in ER stress adaptation . Experimental validation typically involves measuring phosphorylated IRE1α (p-IRE1α) levels via Western blotting and quantifying XBP1 splicing via RT-PCR .

Q. What experimental protocols are recommended for assessing this compound’s efficacy in cellular models of ER stress?

Standard protocols include:

- Cell treatment : Pre-treat cells with ER stress inducers (e.g., tunicamycin or thapsigargin) followed by this compound at concentrations ranging from 10–50 μM .

- Outcome measures : Monitor p-IRE1α/IRE1α ratios (Western blot), XBP1 splicing (PCR), and downstream effectors like BiP/GRP78 (ELISA) .

- Controls : Include untreated cells, vehicle controls (e.g., DMSO), and positive controls (e.g., Resveratrol for comparative ER stress modulation) .

Q. How should researchers validate the specificity of this compound in targeting IRE1α?

Use orthogonal approaches such as:

- Genetic knockdown : Compare results with siRNA-mediated IRE1α silencing .

- Cross-inhibition assays : Test against other UPR inhibitors (e.g., PERK inhibitor GSK2606414) to rule off-target effects .

- Dose-response curves : Ensure inhibition correlates with IRE1α activity, not cytotoxicity (e.g., via MTT assays) .

Advanced Research Questions

Q. How can contradictory data on this compound’s impact on NF-κB signaling be reconciled?

reports that this compound reduces p-p65/p65 ratios (indicating NF-κB suppression) in LPS-treated cells, while shows no effect on efferocytosis in TM-treated J774 cells. This discrepancy may arise from:

- Context-dependent signaling : NF-κB modulation may vary with stressor type (e.g., LPS vs. tunicamycin) or cell lineage (epithelial vs. macrophage) .

- Experimental timing : Measure outcomes at multiple time points (e.g., 12–48 hours post-treatment) to capture dynamic interactions between IRE1α and NF-κB .

- Pathway crosstalk : Use phosphoproteomics to map IRE1α-dependent and -independent NF-κB activation nodes .

Q. What methodologies are optimal for analyzing this compound’s interplay with other UPR branches (PERK, ATF6)?

- Multiplex assays : Quantify PERK (p-eIF2α) and ATF6 (cleaved ATF6) markers alongside IRE1α in the same sample .

- Transcriptomic profiling : Perform RNA-seq to identify UPR gene clusters differentially regulated by this compound .

- Kinetic modeling : Use computational tools to simulate temporal crosstalk between UPR branches under inhibitor treatment .

Q. How do experimental conditions (e.g., cell type, stressor duration) influence this compound’s outcomes in ER stress studies?

- Cell-type specificity : Test in primary cells (e.g., macrophages, trophoblasts) versus immortalized lines (e.g., J774), as ER stress responses vary with differentiation status .

- Stressor titration : Optimize inducer concentrations (e.g., 0.1–1 μg/mL tunicamycin) to avoid overwhelming UPR machinery, which masks inhibitor efficacy .

- Temporal resolution : Conduct time-course experiments to distinguish acute vs. chronic ER stress responses .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?

- Non-linear regression : Fit dose-response data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀ values .

- Multivariate analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., untreated vs. Irestatin vs. Resveratrol) .

- Reprodubility checks : Include triplicate biological replicates and report SEM/SD to account for variability .

Q. How should researchers address potential off-target effects of this compound in vivo?

- Pharmacokinetic profiling : Measure tissue distribution and half-life in animal models to ensure target engagement .

- Phenotypic rescue : Co-administer IRE1α activators (e.g., STF-083010) to confirm specificity .

- Omics validation : Perform proteomics/transcriptomics to identify unintended pathway alterations .

Data Interpretation and Reporting

Q. What criteria should guide the inclusion of this compound data in publication-quality figures?

- Clarity : Label all axes, include legends for symbols/error bars, and annotate statistical significance (e.g., asterisks) .

- Reproducibility : Provide raw data (e.g., Western blot images) in supplementary materials .

- Contextualization : Compare results with prior studies (e.g., Resveratrol’s ER stress effects in ) .

Q. How can conflicting findings about this compound’s role in apoptosis be resolved?

- Mechanistic dissection : Use caspase-3/7 activity assays and TUNEL staining to differentiate apoptosis from other cell death pathways .

- Threshold analysis : Determine if apoptosis correlates with ER stress intensity (e.g., CHOP expression levels) .

- Meta-analysis : Synthesize data from multiple models to identify consensus pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.